molecular formula C17H16O4S3 B4948752 Diethyl 2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate

Diethyl 2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B4948752
M. Wt: 380.5 g/mol
InChI Key: YKOMNLVRCLRIDS-UHFFFAOYSA-N
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Description

Diethyl 2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a dithiole ring and multiple functional groups

Preparation Methods

The synthesis of Diethyl 2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dithiole ring, followed by the introduction of the phenyl and sulfanylideneethylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Diethyl 2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of Diethyl 2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with cellular components.

Comparison with Similar Compounds

Diethyl 2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4-carboxylate: This compound shares a similar dithiole ring structure but differs in the functional groups attached.

    Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone: Another compound with a dithiole ring, but with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

diethyl 2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4S3/c1-3-20-16(18)14-15(17(19)21-4-2)24-13(23-14)10-12(22)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOMNLVRCLRIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=CC(=S)C2=CC=CC=C2)S1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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